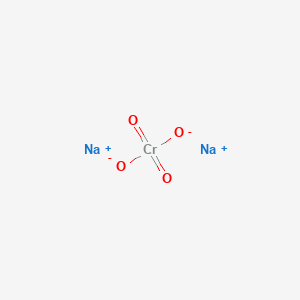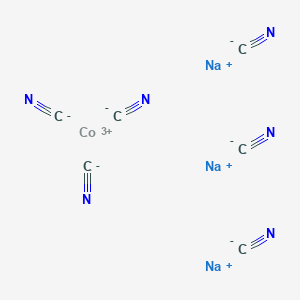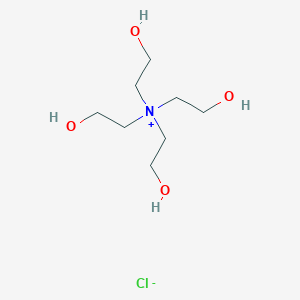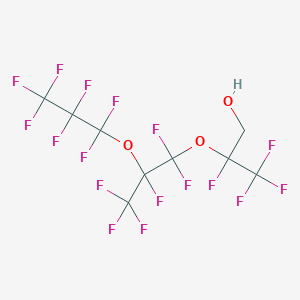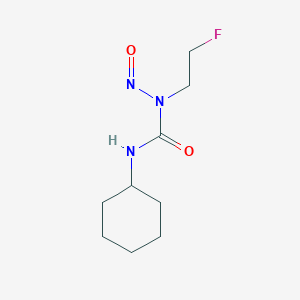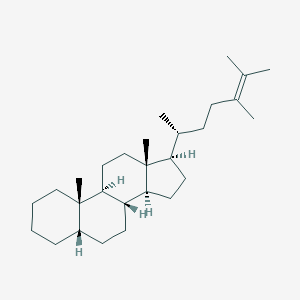![molecular formula C15H24O B076826 2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 14840-89-2](/img/structure/B76826.png)
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, commonly known as TMTD, is a bicyclic compound that has been widely used in scientific research. TMTD is a heterocyclic compound that contains both carbon and oxygen atoms in its structure. It has been found to have a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.
科学的研究の応用
TMTD has been used in various scientific research applications, including in the fields of chemistry, biology, and pharmacology. In chemistry, TMTD has been used as a reagent in organic synthesis reactions. It has been found to be particularly useful in the synthesis of heterocyclic compounds. In biology, TMTD has been used to study the effects of oxidative stress on cells. It has also been found to have antibacterial and antifungal properties. In pharmacology, TMTD has been studied for its potential use as an antitumor agent.
作用機序
The exact mechanism of action of TMTD is not fully understood. However, it is believed to act as a free radical scavenger, which helps to protect cells from oxidative damage. TMTD has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
生化学的および生理学的効果
TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, which can lead to cell damage and death. TMTD has also been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. Additionally, TMTD has been studied for its potential use as an antitumor agent.
実験室実験の利点と制限
One of the main advantages of TMTD is its wide range of applications in various fields of science. It is relatively easy to synthesize and has been used by many researchers in their experiments. However, one of the limitations of TMTD is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations. Therefore, researchers must exercise caution when using TMTD in their experiments.
将来の方向性
There are many potential future directions for the study of TMTD. One area of research could focus on the development of new antibiotics based on the antibacterial and antifungal properties of TMTD. Another area of research could focus on the potential use of TMTD as an antitumor agent. Additionally, researchers could study the mechanism of action of TMTD in more detail to gain a better understanding of its biochemical and physiological effects.
合成法
TMTD can be synthesized by reacting 2,6-dimethylphenol with formaldehyde and acetaldehyde in the presence of a catalyst. The reaction produces TMTD as a white crystalline solid with a melting point of 34-36°C. The synthesis method is relatively simple and has been used by many researchers to produce TMTD for their experiments.
特性
CAS番号 |
14840-89-2 |
|---|---|
製品名 |
2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(4Z,8Z)-2,6,10-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-11-6-4-8-12(2)10-14-15(16-14)13(3)9-5-7-11/h4-5,7-8,11-15H,6,9-10H2,1-3H3/b7-5-,8-4- |
InChIキー |
QPNXWGRYYRSVET-ZQFNYFPESA-N |
異性体SMILES |
CC/1C/C=C\C(CC2C(O2)C(C/C=C1)C)C |
SMILES |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
正規SMILES |
CC1CC=CC(CC2C(O2)C(CC=C1)C)C |
その他のCAS番号 |
71735-79-0 14840-89-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



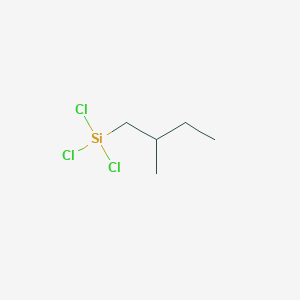

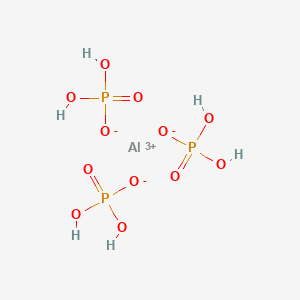
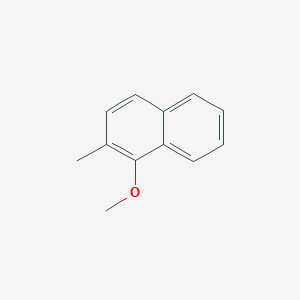
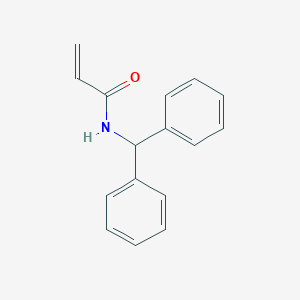
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
